Harmine (Telepathine) Harmine (Telepathine) Harmine, also known as banisterine or leucoharmine, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Harmine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, harmine is primarily located in the membrane (predicted from logP). Harmine participates in a number of enzymatic reactions. In particular, harmine can be biosynthesized from harman. Harmine is also a parent compound for other transformation products, including but not limited to, N-ethylharmine, 6-bromoharmine, and N(2)-methylharmine. Outside of the human body, harmine can be found in fruits. This makes harmine a potential biomarker for the consumption of this food product.
Harmine is a harmala alkaloid in which the harman skeleton is methoxy-substituted at C-7. It has a role as a metabolite, an anti-HIV agent and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It derives from a hydride of a harman.
Alkaloid isolated from seeds of PEGANUM HARMALA; ZYGOPHYLLACEAE. It is identical to banisterine, or telepathine, from Banisteria caapi and is one of the active ingredients of hallucinogenic drinks made in the western Amazon region from related plants. It has no therapeutic use, but (as banisterine) was hailed as a cure for postencephalitic PARKINSON DISEASE in the 1920's.
Brand Name: Vulcanchem
CAS No.: 442-51-3
VCID: VC0344479
InChI: InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3
SMILES: CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

Harmine (Telepathine)

CAS No.: 442-51-3

Inhibitors

VCID: VC0344479

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

Purity: 98%

Harmine (Telepathine) - 442-51-3

CAS No. 442-51-3
Product Name Harmine (Telepathine)
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3
Standard InChIKey BXNJHAXVSOCGBA-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC
Canonical SMILES CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC
Melting Point 273.0 °C
264-265°C
Physical Description Solid
Description Harmine, also known as banisterine or leucoharmine, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Harmine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, harmine is primarily located in the membrane (predicted from logP). Harmine participates in a number of enzymatic reactions. In particular, harmine can be biosynthesized from harman. Harmine is also a parent compound for other transformation products, including but not limited to, N-ethylharmine, 6-bromoharmine, and N(2)-methylharmine. Outside of the human body, harmine can be found in fruits. This makes harmine a potential biomarker for the consumption of this food product.
Harmine is a harmala alkaloid in which the harman skeleton is methoxy-substituted at C-7. It has a role as a metabolite, an anti-HIV agent and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It derives from a hydride of a harman.
Alkaloid isolated from seeds of PEGANUM HARMALA; ZYGOPHYLLACEAE. It is identical to banisterine, or telepathine, from Banisteria caapi and is one of the active ingredients of hallucinogenic drinks made in the western Amazon region from related plants. It has no therapeutic use, but (as banisterine) was hailed as a cure for postencephalitic PARKINSON DISEASE in the 1920's.
Purity 98%
Synonyms Harmine; telepathine; Yageine; Yajeine; Banisterine; Leucoharmine; HARMINE; 442-51-3; 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole; Banisterine; Telepathine
Targets DYRK 5-HT Receptor
Reference 1: Huang J, Yin H, Rao SS, et al. Harmine enhances type H vessel formation and prevents bone loss in ovariectomized mice. Theranostics. 2018;8(9):2435‐2446. Published 2018 Mar 28. doi:10.7150/thno.22144
2: Liu F, Wu J, Gong Y, et al. Harmine produces antidepressant-like effects via restoration of astrocytic functions. Prog Neuropsychopharmacol Biol Psychiatry. 2017;79(Pt B):258‐267. doi:10.1016/j.pnpbp.2017.06.012
3: Uhl KL, Schultz CR, Geerts D, Bachmann AS. Harmine, a dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitor induces caspase-mediated apoptosis in neuroblastoma. Cancer Cell Int. 2018;18:82. Published 2018 Jun 7. doi:10.1186/s12935-018-0574-3
4: Wang P, Alvarez-Perez JC, Felsenfeld DP, et al. A high-throughput chemical screen reveals that harmine-mediated inhibition of DYRK1A increases human pancreatic beta cell replication. Nat Med. 2015;21(4):383‐388. doi:10.1038/nm.3820
5: Lim HC, Cha BY, Song SU, Yun JH. Harmine promotes periodontal ligament cell-induced tissue regeneration. Oral Dis. 2018;24(3):456‐464. doi:10.1111/odi.12770
6: Kumar K, Wang P, Sanchez R, Swartz EA, Stewart AF, DeVita RJ. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. J Med Chem. 2018;61(17):7687‐7699. doi:10.1021/acs.jmedchem.8b00658
7: Cai CZ, Zhou HF, Yuan NN, et al. Natural alkaloid harmine promotes degradation of alpha-synuclein via PKA-mediated ubiquitin-proteasome system activation. Phytomedicine. 2019;61:152842. doi:10.1016/j.phymed.2019.152842
8: Niu X, Yao Q, Li W, et al. Harmine mitigates LPS-induced acute kidney injury through inhibition of the TLR4-NF-κB/NLRP3 inflammasome signalling pathway in mice. Eur J Pharmacol. 2019;849:160‐169. doi:10.1016/j.ejphar.2019.01.062
9: Wu LW, Zhang JK, Rao M, Zhang ZY, Zhu HJ, Zhang C. Harmine suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment. Onco Targets Ther. 2019;12:4585‐4593. Published 2019 Jun 12. doi:10.2147/OTT.S205097
10: Ding Y, He J, Huang J, et al. Harmine induces anticancer activity in breast cancer cells via targeting TAZ. Int J Oncol. 2019;54(6):1995‐2004. doi:10.3892/ijo.2019.4777
PubChem Compound 5280953
Last Modified Nov 11 2021
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